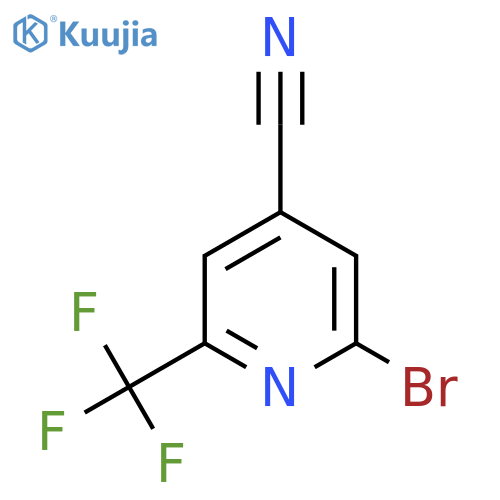Cas no 1805102-34-4 (2-Bromo-6-(trifluoromethyl)isonicotinonitrile)

1805102-34-4 structure
商品名:2-Bromo-6-(trifluoromethyl)isonicotinonitrile
CAS番号:1805102-34-4
MF:C7H2BrF3N2
メガワット:251.003390789032
CID:4727751
2-Bromo-6-(trifluoromethyl)isonicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-(trifluoromethyl)isonicotinonitrile
- FCH3611865
- AX8330637
-
- インチ: 1S/C7H2BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H
- InChIKey: NABOAORUQYLTFI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C#N)=CC(C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- トポロジー分子極性表面積: 36.7
2-Bromo-6-(trifluoromethyl)isonicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013411-250mg |
2-Bromo-6-(trifluoromethyl)isonicotinonitrile |
1805102-34-4 | 95% | 250mg |
$931.00 | 2022-04-01 | |
| Alichem | A029013411-1g |
2-Bromo-6-(trifluoromethyl)isonicotinonitrile |
1805102-34-4 | 95% | 1g |
$3,010.80 | 2022-04-01 |
2-Bromo-6-(trifluoromethyl)isonicotinonitrile 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1805102-34-4 (2-Bromo-6-(trifluoromethyl)isonicotinonitrile) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
